2-(2-Chloro-3-nitrophenyl)acetonitrile

Medicinal chemistry Synthetic methodology Structure-activity relationship

Sourcing regioisomerically pure chloronitrophenylacetonitriles often risks substitution with inactive isomers. 2-(2-Chloro-3-nitrophenyl)acetonitrile (CAS 108772-95-8) offers the exact ortho-chloro/meta-nitro geometry required for unambiguous downstream cyclization. - Enables sequential functionalization: selective nitro reduction to amine while preserving the ortho-chloro handle for cross-coupling. - Serves as a key intermediate for benzimidazolone-based dopamine receptor modulators and pyrazole anti-inflammatory precursors. - Nitrile group provides a stable masked carboxylic acid equivalent for multi-step synthetic sequences.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 108772-95-8
Cat. No. B13637596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-3-nitrophenyl)acetonitrile
CAS108772-95-8
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC#N
InChIInChI=1S/C8H5ClN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2
InChIKeyUACNVUVLOFOJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-3-nitrophenyl)acetonitrile: Chemical Identity and Sourcing


2-(2-Chloro-3-nitrophenyl)acetonitrile (CAS 108772-95-8) is a disubstituted phenylacetonitrile derivative featuring ortho-chloro and meta-nitro substituents on the aromatic ring, with molecular formula C8H5ClN2O2 and exact molecular mass 196.0039551 g/mol . The compound is commercially available as a pale-yellow to yellow-brown crystalline solid with a predicted boiling point of 362.4±27.0 °C and a reported melting point range of 102–131.25 °C . Its InChIKey (UACNVUVLOFOJAD-UHFFFAOYSA-N) and MDL identifier (MFCD18393746) provide unambiguous chemical registration for procurement and inventory management purposes .

Regioisomer-specific building block (ortho-Cl, meta-NO₂)
Orthogonal reactivity: nitro reduction + cross-coupling handle
Tiered purity grades support multi-step synthesis demands
Crystalline solid for precise weighing in research workflows

Regioisomer Specificity: 2-(2-Chloro-3-nitrophenyl)acetonitrile


Chloronitrophenylacetonitriles with identical molecular formulas (C8H5ClN2O2, MW 196.59) but differing substitution patterns—including 2-chloro-5-nitro (CAS 52427-02-8), 4-chloro-2-nitro, 4-chloro-3-nitro, and 2-chloro-4-nitro isomers—exhibit fundamentally distinct electronic profiles, steric environments, and synthetic accessibility that preclude generic substitution [1]. The ortho-chloro/meta-nitro arrangement in 2-(2-chloro-3-nitrophenyl)acetonitrile positions the strongly electron-withdrawing nitro group meta to the acetonitrile-bearing carbon while placing chlorine ortho to the acetonitrile substituent, creating a unique steric and electronic landscape that dictates regioselectivity in downstream cyclization and cross-coupling reactions [2]. This specific substitution geometry is neither interchangeable with nor reliably mimicked by para-nitro or ortho-nitro isomers, each of which directs electrophilic aromatic substitution and nucleophilic aromatic substitution pathways toward divergent product distributions [3].

Regioisomer mismatch The 2-chloro-5-nitro isomer (CAS 52427-02-8) positions nitro para to CH₂CN, directing divergent electrophilic substitution pathways and altering SNAr activation.
Missing ortho leaving group The 4-chloro-3-nitro isomer lacks the ortho-Cl handle required for transition metal-catalyzed cross-coupling, limiting synthetic versatility.
Electronic environment shift Changing nitro position from meta to ortho or para modifies Hammett σ values and dipole orientation, affecting reaction outcomes unpredictably.

Quantitative Evidence for 2-(2-Chloro-3-nitrophenyl)acetonitrile


Electrostatic and Steric Profiles of Regioisomers

The ortho-chloro/meta-nitro substitution of 2-(2-chloro-3-nitrophenyl)acetonitrile (CAS 108772-95-8) produces a distinct electrostatic potential surface and steric environment compared to the 2-chloro-5-nitro isomer (CAS 52427-02-8) and the 4-chloro-3-nitro isomer. Specifically, the nitro group at the 3-position exerts a meta-directing electronic influence with a Hammett σm value of +0.71, whereas the 2-chloro substituent contributes an ortho steric shielding effect and an inductive electron-withdrawing component (σp = +0.23, σm = +0.37) [1]. This combination yields a unique local dipole orientation and nucleophilic aromatic substitution (SNAr) activation profile that differs from the 2-chloro-5-nitro isomer, where the nitro group occupies the para position relative to the acetonitrile substituent [1].

Electrostatic & Steric Profile
Class-level inference
Ortho-Cl / meta-NO₂ vs. para-NO₂; Hammett σm(NO₂) +0.71; distinct local dipole and SNAr activation.
Substitution geometry determines regioselectivity in SNAr and cross-coupling.
Inferred from Hammett constants.
Medicinal chemistry Synthetic methodology Structure-activity relationship Aromatic substitution

PSA and Lipophilicity Variation Among Isomers

Computational physicochemical parameters reveal quantifiable differences among chloronitrophenylacetonitrile regioisomers that directly impact compound behavior in biological assays and formulation. The 2-chloro-5-nitrophenyl isomer (CAS 52427-02-8) exhibits a polar surface area (PSA) of 69.61 Ų and a calculated LogP of 2.83748 [1]. While directly measured values for the 2-chloro-3-nitro isomer (CAS 108772-95-8) are not available in the same database, the substitution pattern shift from para-nitro to meta-nitro relative to the acetonitrile-bearing carbon alters both the dipole moment magnitude and orientation, which is predicted to modify the PSA and LogP values by approximately 2–5 Ų and 0.1–0.3 LogP units, respectively [1]. These differences, though numerically modest, are significant in medicinal chemistry campaigns where fine-tuning of permeability and solubility profiles is required.

PSA & LogP Variation
Data to verify
Estimated ΔPSA 2–5 Ų, ΔLogP 0.1–0.3 vs 2-chloro-5-nitro isomer (PSA 69.61 Ų, LogP 2.84).
May alter membrane permeability and solubility profiles in lead optimization.
Values inferred from isomer topology; direct measurement recommended.
Computational chemistry ADME prediction Medicinal chemistry Drug design

Purity Grades and Procurement Considerations

Commercially available 2-(2-chloro-3-nitrophenyl)acetonitrile is supplied in two distinct purity tiers that dictate its suitability for different research applications. AK Scientific offers the compound with a minimum purity specification of 97% (Catalog 0085ES), accompanied by full quality assurance documentation and SDS availability . In contrast, Sigma-Aldrich supplies the compound at 95% purity (Product ATEH9AA79D63) as a pale-yellow to yellow-brown solid . The 2% absolute purity differential represents a 40% relative reduction in maximum potential impurity burden (5% impurities at 95% purity vs. 3% impurities at 97% purity), a distinction that becomes critical when the compound is employed as a building block in multi-step synthetic sequences or when trace impurities may interfere with catalytic cycles or biological assay readouts.

Purity Comparison
Data to verify
97% (AK Scientific) vs. 95% (Sigma-Aldrich); relative impurity reduction 40%.
Higher purity may reduce side reactions in sensitive multi-step sequences.
Supplier specifications; verify lot-specific COA.
Analytical chemistry Quality control Procurement Synthetic chemistry

Pharmaceutical Intermediate Applications

Chloronitrophenylacetonitrile derivatives are established as valuable intermediates in the synthesis of pharmacologically active compounds, particularly anti-inflammatory agents and dopamine receptor modulators. U.S. Patent 4,502,996 demonstrates that halonitroarylacetonitriles can be converted into chloronitrobenzeneacetic acids and derivatives, which serve as intermediates for pyrazol-1-ylphenylacetic acid anti-inflammatory agents [1]. The Carney et al. work (Experientia, 1973, 29:938) established 2-[3-chloro-4-(3-pyrrolinyl)phenyl]propionic acid as a potent non-steroidal anti-inflammatory agent derived from chloronitrobenzeneacetic acid precursors [1]. More recent patent literature (WO 2005/034869, WO 2008/117175) identifies chloronitrophenylacetonitriles as intermediates in the synthesis of compounds modulating dopamine D3 receptors for psychiatric and addiction-related indications [2]. The specific 2-chloro-3-nitrophenyl regioisomer positions the nitro group for selective reduction to the corresponding amine, enabling downstream functionalization while retaining the ortho-chloro substituent as a synthetic handle for cross-coupling transformations.

Intermediate Utility
Class-level inference
Documented in patent literature as precursor to anti-inflammatory agents and dopamine modulators.
Scaffold supports orthogonal nitro reduction and cross-coupling strategies.
Class-level evidence; validate for specific synthetic route.
Medicinal chemistry Process chemistry Pharmaceutical intermediates Dopamine receptor modulation

Crystal Structure Data and Polymorph Screening

While direct crystallographic data for 2-(2-chloro-3-nitrophenyl)acetonitrile itself is not currently deposited in public repositories, the crystal structures of the closely related (n-nitrophenyl)acetonitrile series (n = 2, 3, and 4) have been solved and reported in Acta Crystallographica [1]. These structures provide a foundation for understanding the solid-state packing motifs, hydrogen-bonding networks, and potential polymorphism of nitrophenylacetonitrile derivatives. The 3-nitrophenyl isomer (meta-nitro substitution) adopts a distinct packing arrangement compared to the 2-nitro (ortho) and 4-nitro (para) isomers, with measurable differences in unit cell parameters, intermolecular contact geometries, and calculated crystal density [1]. These structural differences inform the anticipated solid-state behavior of 2-(2-chloro-3-nitrophenyl)acetonitrile relative to its regioisomeric analogs.

Crystal Packing
Cross-study comparable
Meta-nitro isomer packing differs from ortho/para; distinct unit cell and intermolecular contacts.
Regioisomer-dependent solid-state behavior informs polymorph screening.
Based on (n-nitrophenyl)acetonitrile crystal structures.
Solid-state chemistry Crystallography Formulation science Polymorph screening

Applications of 2-(2-Chloro-3-nitrophenyl)acetonitrile


Orthogonal Reactivity: Nitro Reduction and Cross-Coupling

In medicinal chemistry programs requiring differentiated functionalization at two distinct aromatic positions, 2-(2-chloro-3-nitrophenyl)acetonitrile provides orthogonal reactivity: the nitro group at C3 can be selectively reduced to an amine (via catalytic hydrogenation or metal-mediated reduction), enabling subsequent amide coupling or sulfonamide formation, while the ortho-chloro substituent at C2 remains intact for transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) [1]. This synthetic vector is not accessible with isomers lacking the ortho leaving group (e.g., 4-chloro-3-nitro isomer) or with isomers where the nitro group is positioned para to the acetonitrile substituent (e.g., 2-chloro-5-nitro isomer), as the relative orientation of reactive centers dictates which synthetic transformations can proceed without mutual interference [1].

Dopamine Receptor Modulator Precursor

The compound serves as a key intermediate in the synthesis of benzimidazol-2-one, benzoxazol-2-one, and benzothiazol-2-one 7-ethylamine derivatives that function as non-catechol D1 and D2 dopamine receptor agonists [1]. The 2-chloro-3-nitrophenyl scaffold provides the correct substitution pattern for cyclization to these heterocyclic cores after reduction of the nitrile group to the corresponding amine and subsequent functional group manipulations. Patents WO 2005/034869 and WO 2008/117175 explicitly employ chloronitrophenylacetonitriles in the synthesis of dopamine D3 receptor modulators for psychiatric indications and addiction therapy [2].

Anti-Inflammatory Phenylacetic Acid Synthesis

Following the precedent established by Carney et al. (Experientia, 1973) and U.S. Patent 4,502,996, 2-(2-chloro-3-nitrophenyl)acetonitrile can be hydrolyzed to the corresponding 2-chloro-3-nitrophenylacetic acid, which serves as a precursor to pyrazol-1-ylphenylacetic acid and pyrazolin-1-ylphenylacetic acid anti-inflammatory agents [1]. The nitrile group provides a stable, non-acidic masked carboxylic acid equivalent that can be carried through multiple synthetic steps before hydrolytic unmasking, a strategic advantage in multi-step sequences where free carboxylic acids would complicate purification or cause unwanted side reactions.

Model Substrate for SNAr Kinetics and Steric Effects

The ortho-chloro/meta-nitro substitution pattern of 2-(2-chloro-3-nitrophenyl)acetonitrile makes it an ideal model compound for systematic investigation of nucleophilic aromatic substitution (SNAr) kinetics as a function of leaving group position and nitro group activation [1]. The presence of the strongly electron-withdrawing nitro group at the meta position activates the aromatic ring toward SNAr while the ortho-chloro substituent serves as the leaving group, creating a well-defined system for measuring steric effects on reaction rates compared to para-chloro isomers where steric hindrance is absent. Such studies are fundamental to understanding reactivity trends in drug candidate optimization and process chemistry development.

Application
Selection Property
Validation Focus
Sequential functionalization synthesis
Ortho-Cl, meta-NO₂ substitution pattern
Reaction orthogonality (nitro reduction vs. cross-coupling)
Dopamine receptor modulator research
Correct substitution for heterocyclic core cyclization
Nitrile-to-amine reduction efficiency and cyclization
Anti-inflammatory phenylacetic acid research
Nitrile as masked carboxylic acid group
Hydrolytic unmasking after multi-step sequence
SNAr kinetic studies
Well-defined leaving group and electronic activation
Steric and electronic rate effects

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